Docetaxel is a semisynthetic taxane, a class of anticancer agents that have shown significant efficacy in the treatment of various solid tumors. It functions by binding to beta-tubulin, stabilizing microtubules, and inducing cell-cycle arrest and apoptosis. Initially approved for anthracycline-refractory metastatic breast cancer, docetaxel has since been used in a variety of cancers, including prostate and non-small-cell lung cancer, due to its potent antitumor activity6.
Docetaxel's primary mechanism of action involves the inhibition of microtubule depolymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death. This effect is due to its high affinity for tubulin and its ability to induce bcl-2 phosphorylation, a key step in the apoptotic pathway. In breast cancer cells, docetaxel operates through a dual mechanism depending on the concentration, with low concentrations causing aberrant mitosis followed by necrosis, and higher concentrations inducing mitotic arrest followed by apoptosis1. In prostate cancer, docetaxel's activity is also linked to the attenuation of bcl-2 and bcl-xL gene expression, which are involved in the regulation of apoptosis2. Additionally, docetaxel has been shown to downregulate the expression of androgen receptor and prostate-specific antigen, although its effect on prostate-specific membrane antigen is not significant3.
Docetaxel has been characterized for its cytotoxicity in breast cancer cells, where it induces molecular changes that lead to cell death. Clinical trials have demonstrated its potential in treating advanced breast cancer, and it has been shown to regulate genes involved in cell cycle, cell death, and structural integrity. The drug's efficacy can be enhanced by considering lower concentrations and better drug combinations1. Moreover, docetaxel has been incorporated into nanotechnology-based delivery systems to improve its therapeutic index and reduce side effects7.
In prostate cancer, docetaxel exhibits significant single-agent activity and has been effective in inducing prostate-specific antigen reductions in men with androgen-independent prostate cancer. The drug's clinical activity is supported by preclinical studies showing its higher affinity for tubulin and more potent induction of bcl-2 phosphorylation compared to other taxanes. Combination therapies with agents like trastuzumab and estramustine are under clinical evaluation2. Resistance to docetaxel in prostate cancer has been linked to epithelial-to-mesenchymal transition, mediated by reduced expression of miR-200c and miR-205, which leads to decreased E-cadherin levels and increased invasive properties9.
Docetaxel has been used to treat non-small-cell lung cancer, with randomized trials reporting improved survival outcomes. Its radiosensitizing properties have been explored in colon cancer cell lines, where it induces apoptosis and cell cycle arrest in the G2/M phase, enhancing the effects of radiation therapy10.
Beyond breast, prostate, and lung cancer, docetaxel has been used in the treatment of other solid tumors. Its pharmacokinetics, pharmacodynamics, and combination with other anticancer agents have been systematically reviewed to optimize its use in clinical settings6.
CAS No.: 1334714-66-7
CAS No.: 529-44-2
CAS No.: 5875-50-3
CAS No.: 802855-66-9
CAS No.: 282727-46-2
CAS No.: 163594-75-0